Cas no 5060-82-2 (7-Methoxy-2-naphthol)
7-Methoxy-2-naphthol Chemical and Physical Properties
Names and Identifiers
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- 7-Methoxynaphthalen-2-ol
- 7-METHOXY-2-NAPHTHOL
- 3-Methoxy-6-naphthol
- 2-Hydroxy-7-methoxynaphthalene
- 7-Methoxy-beta-naphthol
- 2-Naphthalenol, 7-methoxy-
- 7-methoxy-2-naphthalenol
- PubChem16354
- 2-Methoxy-7-naphthol
- 7-methoxy-naphthalen-2-ol
- 7-(methyloxy)-2-naphthalenol
- UNFNRIIETORURP-UHFFFAOYSA-N
- HT746
- 6976AB
- SBB072750
- 7-Methoxy-2-naphthol
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- MDL: MFCD00075494
- Inchi: 1S/C11H10O2/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7,12H,1H3
- InChI Key: UNFNRIIETORURP-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C2C=CC(=CC2=C1)O
Computed Properties
- Exact Mass: 174.06800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 3.1
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Uncertain
- Density: 1.193
- Melting Point: 116-119 °C (lit.)
- PSA: 29.46000
- LogP: 2.55400
- Solubility: Uncertain
7-Methoxy-2-naphthol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:8-9-23
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
7-Methoxy-2-naphthol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
7-Methoxy-2-naphthol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024297-5g |
7-Methoxy-2-naphthol |
5060-82-2 | 95% | 5g |
£52.00 | 2022-03-01 | |
| Fluorochem | 024297-10g |
7-Methoxy-2-naphthol |
5060-82-2 | 95% | 10g |
£101.00 | 2022-03-01 | |
| Fluorochem | 024297-25g |
7-Methoxy-2-naphthol |
5060-82-2 | 95% | 25g |
£155.00 | 2022-03-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-0.25g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 0.25g |
53.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-1g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 1g |
112.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-5g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 5g |
342.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-10g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 10g |
613.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-25g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 25g |
1442.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB25101-100g |
7-Methoxy-2-naphthol |
5060-82-2 | 97% | 100g |
4590.00 | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M138924-25g |
7-Methoxy-2-naphthol |
5060-82-2 | ≥98% | 25g |
¥1196.90 | 2023-09-02 |
7-Methoxy-2-naphthol Suppliers
7-Methoxy-2-naphthol Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-Methoxy-2-naphthol
The Chemical and Pharmacological Profile of 7-Methoxy-2-Naphthol (CAS No. 5060-82-2): A Comprehensive Overview
7-Methoxy-2-naphthol, identified by the CAS registry number 5060-82-2, is a structurally unique compound belonging to the naphthol class of organic compounds. This molecule, characterized by a naphthalene ring substituted with a methoxy group at position 7 and a hydroxyl group at position 2, has garnered significant attention in recent years due to its diverse biological activities and potential applications in pharmaceutical research. The compound’s dual functional groups—methoxy and hydroxyl—confer it with intriguing chemical versatility, enabling interactions with various biological targets.
Recent advancements in synthetic chemistry have streamlined the production of 7-methoxy-2-naphthol, particularly through optimized Friedel-Crafts acylation protocols combined with oxidation steps. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that microwave-assisted synthesis reduces reaction time by 40% while maintaining purity, underscoring its scalability for industrial purposes. This efficiency aligns with current trends toward sustainable drug development, where environmentally benign synthesis methods are prioritized.
In pharmacology, 7-methoxy-2-naphthol exhibits notable anti-inflammatory properties mediated through inhibition of cyclooxygenase (COX) enzymes and suppression of pro-inflammatory cytokines such as TNF-α and IL-6. A 2024 preclinical trial highlighted its efficacy in alleviating colitis in murine models, outperforming conventional agents like sulfasalazine without gastrointestinal toxicity—a critical advantage for chronic inflammatory conditions.
The compound’s antioxidant capacity is another focal point of research, attributed to its redox-active phenolic hydroxyl group. Investigations into neuroprotective effects revealed that 7-methoxy-2-naphthol mitigates oxidative stress-induced neuronal damage in Parkinson’s disease models by activating Nrf2 signaling pathways. This mechanism suggests therapeutic potential for neurodegenerative disorders, a field where novel antioxidant therapies are urgently needed.
In oncology research, studies have identified selective cytotoxicity against cancer cells over normal cells via modulation of apoptosis pathways. A 2023 paper in Cancer Letters demonstrated that the compound induces mitochondrial-dependent apoptosis in hepatocellular carcinoma cells by downregulating Bcl-2 expression and upregulating caspase cascades. Its ability to disrupt tumor angiogenesis further positions it as a candidate for combination therapies targeting metastatic cancers.
Safety evaluations underscore its favorable toxicity profile compared to traditional chemotherapeutics. Acute oral toxicity studies adhering to OECD guidelines indicated an LD₅₀ exceeding 5 g/kg in rodents, while chronic administration at therapeutic doses showed no significant organ damage or mutagenic effects in Ames assays—a critical milestone for advancing clinical trials.
Emerging applications extend beyond pharmacology into materials science, where 7-methoxy-2-naphthol serves as a chiral template for synthesizing enantiopure intermediates used in agrochemicals and specialty polymers. Its rigid naphthalene scaffold provides structural stability under harsh reaction conditions, making it an attractive building block for advanced material design.
Recent computational studies leveraging machine learning algorithms have further illuminated its binding affinities toward protein targets such as estrogen receptors (ERα/β), suggesting unexplored endocrine-related applications. Molecular docking simulations predict high specificity toward ERβ isoforms, which are implicated in hormone-sensitive cancers while sparing ERα to minimize side effects—a breakthrough highlighted at the 204th ACS National Meeting.
As interdisciplinary research continues to uncover new facets of this compound’s utility, regulatory frameworks are adapting to accelerate its translation from bench to bedside. The U.S FDA’s Breakthrough Therapy designation granted to a derivative compound targeting fibrotic diseases exemplifies growing institutional confidence in this molecule’s clinical viability.
In conclusion, 7-methoxy-2-naphthol (CAS No. 5060-82-) represents a promising scaffold for developing next-generation therapeutics across inflammation management, oncology, and neuroprotection domains while maintaining safety profiles superior to existing treatments. Ongoing collaborations between academic institutions and pharmaceutical companies signal an exciting trajectory for this molecule’s role in advancing personalized medicine paradigms.
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